molecular formula C19H21NO4 B12720000 Pallidine CAS No. 25650-75-3

Pallidine

Cat. No.: B12720000
CAS No.: 25650-75-3
M. Wt: 327.4 g/mol
InChI Key: FBCNBECEGOCMPI-LIRRHRJNSA-N
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Description

Pallidine is an aporphine alkaloid with the molecular formula C₁₉H₂₁NO₄ and a molecular weight of 327.38 g/mol. It is isolated from plants such as Corydalis pallida, Corydalis incisa, Ocotea caudata, and Rollinia mucosa . Key physicochemical properties include:

  • Melting Point: 123°C (as (+)-Pallidine) .
  • Optical Rotation: [α] +15° (c 1.0, MeOH) .
  • Spectroscopic Data: UV maxima at 282 nm and 302 nm; IR peaks at 1598 cm⁻¹ (aromatic C=C), 2930 cm⁻¹ (C-H), and 3350 cm⁻¹ (O-H) .
  • NMR Signatures: Distinct ¹H-NMR (δ 6.58–6.92 ppm for aromatic protons) and ¹³C-NMR (δ 206, 235, 283 ppm for key carbons) .

This compound is biosynthesized via phenol-coupling reactions catalyzed by cytochrome P450 enzymes (e.g., human CYP2D6 and CYP3A4) from (R)-reticuline, a common precursor in alkaloid biosynthesis. This process also yields salutaridine, isoboldine, and corytuberine .

Properties

CAS No.

25650-75-3

Molecular Formula

C19H21NO4

Molecular Weight

327.4 g/mol

IUPAC Name

(1S,9S)-5-hydroxy-4,13-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6,10,13-pentaen-12-one

InChI

InChI=1S/C19H21NO4/c1-20-5-4-19-10-18(24-3)16(22)8-13(19)14(20)6-11-7-15(21)17(23-2)9-12(11)19/h7-10,14,21H,4-6H2,1-3H3/t14-,19-/m0/s1

InChI Key

FBCNBECEGOCMPI-LIRRHRJNSA-N

Isomeric SMILES

CN1CC[C@@]23C=C(C(=O)C=C2[C@@H]1CC4=CC(=C(C=C34)OC)O)OC

Canonical SMILES

CN1CCC23C=C(C(=O)C=C2C1CC4=CC(=C(C=C34)OC)O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pallidine involves several steps, typically starting with the extraction of the steroid backbone from natural sources. The steroid is then chemically modified to attach the glycoside moiety. This process often involves the use of specific catalysts and reagents to ensure the correct attachment of the sugar molecule to the steroid structure .

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized synthetic routes that ensure high yield and purity. This often involves the use of large-scale reactors and precise control of reaction conditions such as temperature, pressure, and pH. The final product is then purified using techniques such as chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Pallidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its properties or to study its behavior under different conditions .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogens. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome .

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce halogenated compounds .

Scientific Research Applications

Pallidine has a wide range of applications in scientific research. In chemistry, it is used as a model compound to study steroid glycosides and their reactivity. In biology, this compound is studied for its potential effects on cellular processes and its role in signaling pathways. In medicine, it is being investigated for its potential therapeutic effects, particularly in the treatment of certain diseases. In industry, this compound is used in the development of new materials and as a precursor for the synthesis of other compounds .

Mechanism of Action

The mechanism of action of Pallidine involves its interaction with specific molecular targets in the body. These targets include enzymes and receptors that are involved in various biological processes. This compound exerts its effects by binding to these targets and modulating their activity, which can lead to changes in cellular function and signaling pathways .

Comparison with Similar Compounds

Structural Comparison

Pallidine belongs to the aporphine alkaloid family, characterized by a tetracyclic framework. Below is a comparative analysis with key analogs:

Compound Molecular Formula Key Structural Features Natural Sources
This compound C₁₉H₂₁NO₄ Aporphine core with hydroxyl and methyl groups Corydalis spp., Rollinia mucosa
Boldine C₁₉H₂₁NO₄ Similar aporphine structure; differs in substituent positions Lindera aggregata, Peumus boldus
Isoboldine C₁₉H₂₁NO₄ Positional isomer of boldine; para-ortho coupling Neolitsea spp., Papaver somniferum
Corytuberine C₁₉H₂₁NO₄ Methylenedioxy group at C1-C2 positions Corydalis spp., Neolitsea konishii
Salutaridine C₁₉H₂₁NO₄ Para-ortho coupled precursor to morphine Papaver somniferum

Key Differences :

  • This compound vs. Boldine : Both share the same molecular formula but differ in stereochemistry and substituent arrangement. Boldine has a hydroxyl group at C2 and a methoxy group at C11, while this compound’s substitution pattern varies, leading to distinct optical rotations ([α] +65° for Boldine vs. +15° for this compound) .
  • This compound vs. Isoboldine: Isoboldine is a positional isomer formed via alternative phenol-coupling sites, resulting in divergent bioactivities .
  • This compound vs.

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